molecular formula C16H16N4O2 B5694341 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine

Cat. No. B5694341
M. Wt: 296.32 g/mol
InChI Key: ZYJVKCJXEPEDGR-UHFFFAOYSA-N
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Description

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic molecule that contains a pyrrolopyridazine ring system and a nitrophenyl substituent.

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound may also act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have reported that 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine has low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine. Some of the most promising directions include the development of new drug formulations and delivery methods to improve its solubility and bioavailability, the identification of its molecular targets and signaling pathways in cancer cells, and the optimization of its anti-cancer activity through structural modifications and analog synthesis. Additionally, this compound may also have potential applications in the development of new fluorescent probes and sensors for the detection of metal ions and other analytes.

Synthesis Methods

The synthesis of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine involves the reaction of 3-nitrobenzaldehyde with tetramethylpyrazine in the presence of a catalyst such as piperidine. The resulting product is then further reacted with acetic anhydride to yield the final compound. The synthesis of this compound has been extensively studied and optimized, with various modifications and improvements reported in the literature.

Scientific Research Applications

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine has shown potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-cancer activity in vitro and in vivo, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has also shown potential applications in the field of materials science, with studies reporting its ability to act as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1,4,5,7-tetramethyl-6-(3-nitrophenyl)pyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-15-11(3)19(12(4)16(15)10(2)18-17-9)13-6-5-7-14(8-13)20(21)22/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJVKCJXEPEDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine

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